REACTION_CXSMILES
|
[C:1]([C:4]1[C:12]2[O:11][CH2:10][O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:13][Mg]Cl>C1COCC1>[O:9]1[C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([C:1]([CH3:13])([OH:3])[CH3:2])[C:12]=2[O:11][CH2:10]1
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=2OCOC21
|
Name
|
|
Quantity
|
57.2 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It is stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
It is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with water and brine, and it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried (Na2SO4)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC=C2C(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |